2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality 2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Insights
This compound, as part of the benzothiazine and thiadiazine derivatives, has been explored for its versatile applications in scientific research, primarily focusing on synthesis methodologies, structural analysis, and potential for biological activities. These substances are known for their pharmacological relevance, encompassing areas such as anticancer activities, insecticidal properties, and as intermediates for further chemical modifications.
Synthetic Approaches : The compound is synthesized through innovative strategies, including solid-phase synthesis and multicomponent reactions, which offer efficient paths to benzothiadiazine derivatives. These methods emphasize the role of nitroarenyl precursors and active methylene components in constructing the thiadiazine core with high purity and diversity (Makino, Nakanishi, & Tsuji, 2003; Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Structural Characterization and Applications : The structure-property relationships of benzothiadiazine derivatives, including the specific compound , are crucial for understanding their potential in photonic applications and as ligands in metal complexes. Their crystal structure and optical properties have been characterized to assess their suitability for applications like luminescence sensing and nonlinear optical properties (Shi, Hao, Han, & Cui, 2020; Nair, Kaniyarakkal, Edappadikkunnummal, John, Palengara, Narendran, & Puthiyaveettil, 2022).
Biological Activities : While the request was to exclude information on drug use, dosage, and side effects, it's worth noting that related structures have been investigated for their biological activities. This includes anticancer properties and insecticidal activities, suggesting a broader context where such compounds could have implications in medical and agricultural research (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011; Li, Tian, & Wang, 2013).
properties
IUPAC Name |
2-(3-ethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-16-6-5-7-19(14-16)24-22(26)23(15-17-10-12-18(13-11-17)25(27)28)20-8-3-4-9-21(20)31(24,29)30/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEJEKVAGHONHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide |
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